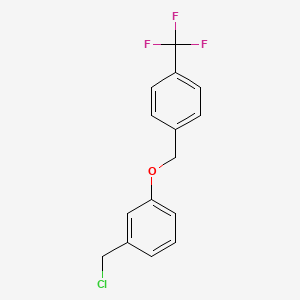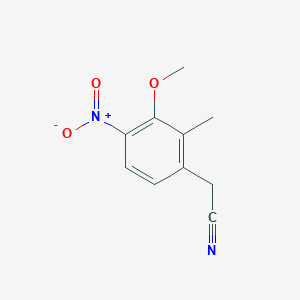
N-(4-chloroquinolin-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloroquinolin-3-yl)formamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group at the 4-position and a formamide group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloroquinolin-3-yl)formamide typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of microwave irradiation or ionic liquids, are also being explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-chloroquinolin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products:
- Quinoline N-oxides (oxidation)
- Aminoquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Applications De Recherche Scientifique
N-(4-chloroquinolin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(4-chloroquinolin-3-yl)formamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
N-(4-chloroquinolin-3-yl)formamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also contains a quinoline ring but with different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and biological activities.
Amodiaquine: Another antimalarial compound with a similar quinoline structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H7ClN2O |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
N-(4-chloroquinolin-3-yl)formamide |
InChI |
InChI=1S/C10H7ClN2O/c11-10-7-3-1-2-4-8(7)12-5-9(10)13-6-14/h1-6H,(H,13,14) |
Clé InChI |
SLSHTWGIKUFRSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C=N2)NC=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Cyclohexyloxy)phenyl]methanesulfonamide](/img/structure/B8385781.png)


![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)



![1-Chloro-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8385835.png)

![2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine](/img/structure/B8385843.png)


